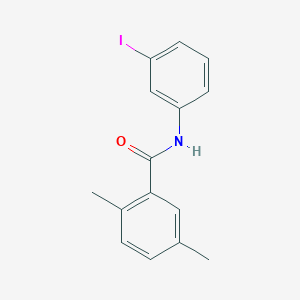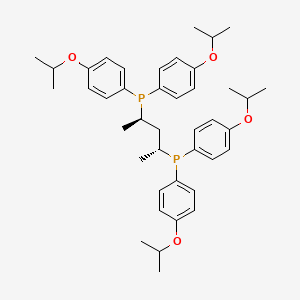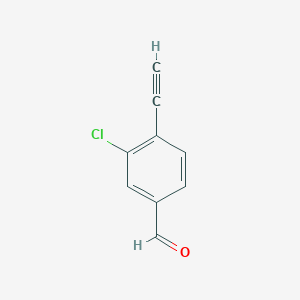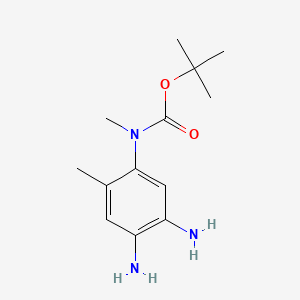
tert-Butyl (4,5-diamino-2-methylphenyl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4,5-diamino-2-methylphenyl)(methyl)carbamate: is an organic compound with the molecular formula C13H21N3O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4,5-diamino-2-methylphenyl)(methyl)carbamate typically involves multiple steps. One common method includes the acylation of 4-fluoro-2-methoxy-5-nitroaniline, followed by nucleophilic substitution and reduction . The reaction conditions often involve the use of solvents like ethanol and reagents such as Boc anhydride and ammonia .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (4,5-diamino-2-methylphenyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Boc anhydride, ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (4,5-diamino-2-methylphenyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable carbamate bonds makes it valuable in probing biochemical pathways .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It serves as an intermediate in the synthesis of biologically active compounds, including certain pharmaceuticals .
Industry
Industrially, this compound is used in the production of polymers and resins. Its stability and reactivity make it suitable for various industrial applications, including coatings and adhesives .
Mécanisme D'action
The mechanism of action of tert-Butyl (4,5-diamino-2-methylphenyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable carbamate bonds with active site residues. This inhibition can affect various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used in similar applications.
tert-Butyl (4-ethynylphenyl)carbamate: Another derivative with applications in organic synthesis.
tert-Butyl (2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethyl)(methyl)carbamate: Used in pharmaceutical research.
Uniqueness
tert-Butyl (4,5-diamino-2-methylphenyl)(methyl)carbamate is unique due to its dual amino groups and methyl substitution, which confer specific reactivity and stability. These properties make it particularly valuable in the synthesis of complex organic molecules and in various research applications .
Propriétés
Formule moléculaire |
C13H21N3O2 |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
tert-butyl N-(4,5-diamino-2-methylphenyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H21N3O2/c1-8-6-9(14)10(15)7-11(8)16(5)12(17)18-13(2,3)4/h6-7H,14-15H2,1-5H3 |
Clé InChI |
PABAMORQWKVCDM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N(C)C(=O)OC(C)(C)C)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


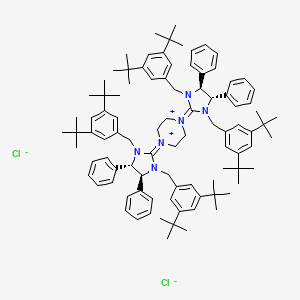

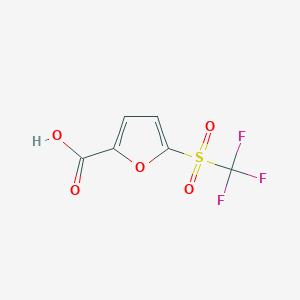
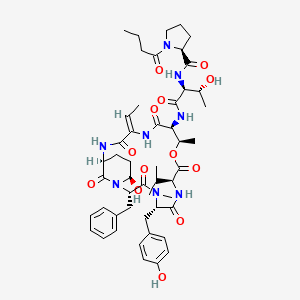
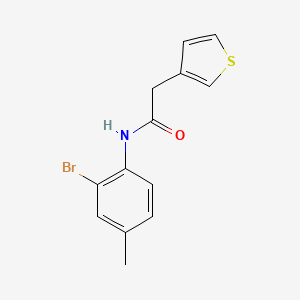
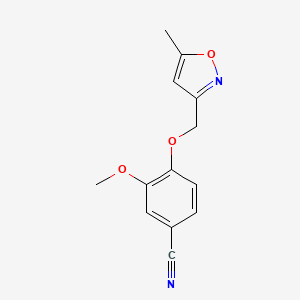
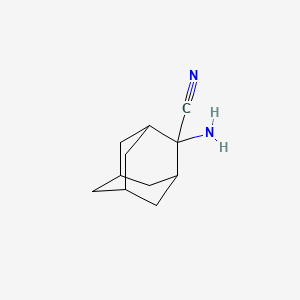
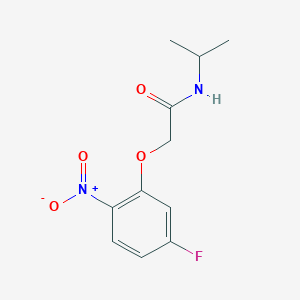
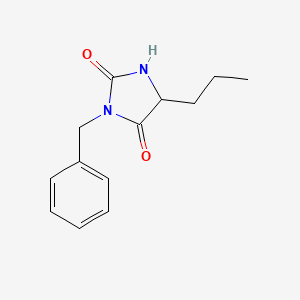
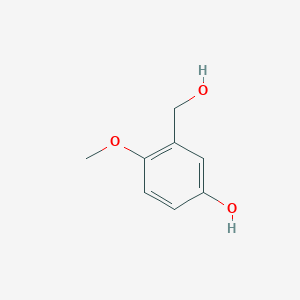
![2-[2,6-Bis(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14904063.png)
